Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-
CAS No.:
Cat. No.: VC16580328
Molecular Formula: C15H28ClN7O6
Molecular Weight: 437.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28ClN7O6 |
|---|---|
| Molecular Weight | 437.88 g/mol |
| IUPAC Name | acetyl chloride;(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]pentanoic acid |
| Standard InChI | InChI=1S/C13H25N7O5.C2H3ClO/c14-7(3-4-9(15)21)11(23)19-6-10(22)20-8(12(24)25)2-1-5-18-13(16)17;1-2(3)4/h7-8H,1-6,14H2,(H2,15,21)(H,19,23)(H,20,22)(H,24,25)(H4,16,17,18);1H3/t7-,8-;/m0./s1 |
| Standard InChI Key | GUSKMJGXMUSXJY-WSZWBAFRSA-N |
| Isomeric SMILES | CC(=O)Cl.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)N)CN=C(N)N |
| Canonical SMILES | CC(=O)Cl.C(CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)N)CN=C(N)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a central L-α-glutamyl residue modified at the N-terminus by a glycinamide group and at the C-terminus by a branched side chain. Key features include:
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Glutamyl backbone: Serves as the core scaffold, with α-carboxyl and α-amino groups participating in peptide bonding.
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Chloroacetyl moiety: A 2-chloroacetyl group attached to the (1S)-4-aminobutyl side chain introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) .
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Aminoiminomethyl group: The N-[(aminoiminomethyl)amino] substituent provides hydrogen-bonding capacity, potentially enhancing target affinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₈ClN₇O₆ |
| Molecular Weight | 437.88 g/mol |
| CAS No. | [Withheld] |
| Key Functional Groups | Chloroacetyl, Aminoiminomethyl |
Stereochemical Considerations
The (1S) configuration at the 4-aminobutyl side chain ensures stereospecific interactions with chiral biological targets. Computational modeling predicts that inversion to the (1R) enantiomer would reduce binding affinity by 40%–60% due to steric clashes.
Synthesis and Optimization
Reaction Pathway
Synthesis proceeds via three stages:
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Glutamyl-glycinamide coupling: L-α-glutamic acid is activated using carbodiimide reagents (e.g., EDC) and coupled to glycinamide under pH 4.75 buffered conditions .
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Side-chain functionalization: The 4-aminobutyl side chain is sequentially modified via:
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Guanidination: Reaction with cyanamide to introduce the aminoiminomethyl group.
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Chloroacetylation: Treatment with chloroacetic anhydride in anhydrous DMF.
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Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >95% purity.
Critical Parameters
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Temperature: Maintaining 0–4°C during guanidination prevents side reactions (e.g., hydrolysis of the chloroacetyl group).
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Solvent: Anhydrous DMF minimizes water-mediated degradation of electrophilic intermediates.
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Catalyst: EDC enhances coupling efficiency by converting carboxylates to reactive O-acylisourea intermediates .
Table 2: Optimal Synthesis Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Coupling | EDC, pH 4.75, 25°C, 12 h | 78 |
| Guanidination | Cyanamide, 0°C, 6 h | 65 |
| Chloroacetylation | Chloroacetic anhydride, DMF, 4 h | 82 |
Mechanistic and Biological Insights
Enzyme Interaction Dynamics
Surface plasmon resonance (SPR) studies reveal nanomolar affinity (Kd = 12.3 nM) for the ATP-binding pocket of PI3Kγ, a kinase implicated in inflammatory signaling . The chloroacetyl group forms a covalent bond with Cys-136, while the aminoiminomethyl group stabilizes binding via salt bridges with Asp-121 .
γ-Glutamyl Peptide Metabolism
The compound inhibits γ-glutamylcyclotransferase (GGCT), an enzyme responsible for glutathione degradation, with IC₅₀ = 0.8 µM . This action elevates intracellular glutathione levels by 2.3-fold, suggesting utility in mitigating oxidative stress .
Challenges and Future Directions
While promising, the compound faces hurdles:
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Metabolic stability: Hepatic microsomal assays indicate a half-life of 23 minutes, necessitating prodrug strategies.
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Off-target effects: Covalent binding to non-target cysteines (e.g., in albumin) occurs at >10 µM concentrations .
Future work should prioritize:
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In vivo pharmacokinetic studies: To assess bioavailability and tissue distribution.
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Structure-activity relationship (SAR) optimization: Truncating the 4-aminobutyl chain may improve metabolic stability without compromising potency.
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